molecular formula C15H17NO2S B4543547 N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide

N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide

Cat. No.: B4543547
M. Wt: 275.4 g/mol
InChI Key: QVGKZRZFMKACSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with methyl groups at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide typically involves the reaction of 2-methylphenylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of solvents like dichloromethane or toluene is common to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while oxidation can yield sulfonic acids.

Scientific Research Applications

N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antibiotic and anti-inflammatory agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-1-(4-methylphenyl)methanesulfonamide
  • N-(2-methylphenyl)-1-(2-methylphenyl)methanesulfonamide
  • N-(2-methylphenyl)-1-(3-methylphenyl)methanesulfonamide

Uniqueness

N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 2- and 4-positions on the phenyl rings can affect the compound’s steric and electronic properties, making it distinct from other similar sulfonamides.

Properties

IUPAC Name

N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12-7-9-14(10-8-12)11-19(17,18)16-15-6-4-3-5-13(15)2/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGKZRZFMKACSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.